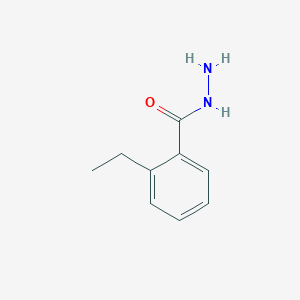

2-Ethylbenzohydrazide

Description

2-Ethylbenzohydrazide is an organic compound with the molecular formula C₉H₁₂N₂O It is a derivative of benzohydrazide, characterized by the presence of an ethyl group attached to the benzene ring

Properties

IUPAC Name |

2-ethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGOMJUDGZDSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520923 | |

| Record name | 2-Ethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59635-98-2 | |

| Record name | 2-Ethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbenzohydrazide can be synthesized through the reaction of 2-ethylbenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows: [ \text{C}9\text{H}{11}\text{ClO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}9\text{H}{12}\text{N}_2\text{O} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of 2-ethylbenzohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted benzohydrazides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Ethylbenzohydrazide has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections where conventional antibiotics fail .

Anticancer Properties

Research has also indicated that 2-Ethylbenzohydrazide possesses anticancer activity. It has been studied for its ability to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting that this compound could be a valuable lead in cancer therapeutics .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, 2-Ethylbenzohydrazide is utilized as a derivatizing agent for the analysis of carbonyl compounds. Its ability to form stable hydrazones makes it effective in enhancing the detectability of aldehydes and ketones during chromatographic analyses. This application is particularly useful in food chemistry and environmental monitoring, where accurate quantification of carbonyls is essential .

Detection of Heavy Metals

Another significant application is in the detection of heavy metals. 2-Ethylbenzohydrazide can form chelates with metal ions such as mercury and lead, allowing for their detection via spectrophotometric methods. This property is valuable in environmental science for monitoring pollution levels in water samples .

Synthesis of Other Compounds

Building Block for Pharmaceuticals

2-Ethylbenzohydrazide serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for developing anti-inflammatory drugs and neuroprotective agents. The versatility of this compound allows chemists to modify its structure to enhance biological activity or selectivity towards specific targets .

Preparation of Hydrazone Derivatives

The compound is also used to synthesize hydrazone derivatives, which have shown promise in various biological activities, including anti-tubercular and anti-inflammatory effects. These derivatives are synthesized through condensation reactions with aldehydes or ketones, expanding the library of potential therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Ethylbenzohydrazide against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Environmental Monitoring

In an environmental study, 2-Ethylbenzohydrazide was employed to detect lead contamination in urban water sources. The method developed showed high sensitivity and specificity, proving effective for routine monitoring purposes.

Mechanism of Action

The mechanism by which 2-ethylbenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as anti-inflammatory or anti-cancer activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Benzohydrazide: The parent compound, lacking the ethyl group.

4-Ethylbenzohydrazide: A positional isomer with the ethyl group at the para position.

Nicotinic Hydrazide: A derivative with a pyridine ring instead of a benzene ring.

Uniqueness: 2-Ethylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Ethylbenzohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

Synthesis of 2-Ethylbenzohydrazide

The synthesis of 2-ethylbenzohydrazide typically involves the reaction of 2-ethylbenzoyl chloride with hydrazine hydrate. The general procedure includes:

-

Reagents :

- 2-Ethylbenzoyl chloride

- Hydrazine hydrate

-

Reaction Conditions :

- The reaction is conducted under controlled temperature and pH to ensure optimal yield.

-

Product Isolation :

- The product is usually purified through recrystallization or column chromatography.

Antimicrobial Properties

Research indicates that 2-ethylbenzohydrazide exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. For instance, a study reported an IC50 value indicating that the compound can effectively inhibit bacterial growth at low concentrations, showcasing its potential as an antimicrobial agent .

Insecticidal Activity

2-Ethylbenzohydrazide has also been investigated for its insecticidal properties. It has shown effectiveness against common agricultural pests, disrupting their metabolic pathways and leading to increased mortality rates. This activity is attributed to its ability to interfere with physiological processes in target organisms .

Cytotoxicity and Cancer Research

In cancer research, derivatives of benzohydrazides, including 2-ethylbenzohydrazide, have been studied for their cytotoxic effects on various cancer cell lines. Some studies indicate that these compounds can inhibit tumor cell proliferation without significantly affecting normal cells, suggesting a potential therapeutic application in oncology .

Case Studies

Several case studies have highlighted the biological activity of 2-ethylbenzohydrazide:

-

In Vitro Studies :

- A series of in vitro experiments demonstrated that this compound can induce apoptosis in cancer cells while sparing healthy cells. The mechanism involves the activation of specific apoptotic pathways, making it a candidate for further development in cancer therapies.

-

Field Trials :

- Field trials assessing the insecticidal efficacy of 2-ethylbenzohydrazide on crops showed promising results, with significant reductions in pest populations compared to untreated controls.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.